molecular formula Cr3Sn B14379841 CID 71324402

CID 71324402

Cat. No.: B14379841
M. Wt: 274.70 g/mol
InChI Key: CVVHVUKXFDCODV-UHFFFAOYSA-N
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Description

Based on general methodologies from the evidence, its introduction would typically include:

  • Molecular formula and weight: Derived from spectroscopic or crystallographic data.
  • Structural features: Functional groups, stereochemistry, and backbone motifs (e.g., benzothiophene rings, halogen substituents) .
  • Biological activity: Hypothesized mechanisms, such as receptor binding or enzyme inhibition, inferred from structural analogs like oscillatoxin derivatives () or benzothiophene carboxylates ().
  • Synthetic routes: Key reagents (e.g., sulfuryl chloride, palladium catalysts) and reaction conditions (e.g., reflux in THF/water) .

Properties

Molecular Formula

Cr3Sn

Molecular Weight

274.70 g/mol

InChI

InChI=1S/3Cr.Sn

InChI Key

CVVHVUKXFDCODV-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Cr].[Cr].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71324402 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

CID 71324402 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

CID 71324402 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71324402 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights standardized approaches for comparing compounds, which can be applied to CID 71324402:

Table 1: Structural and Functional Comparisons

Property This compound* Oscillatoxin D (CID 101283546) 7-Bromobenzothiophene-2-carboxylic Acid (CID 737737) (3-Bromo-5-chlorophenyl)boronic Acid (CID 53216313)
Molecular Formula Not provided C₃₈H₆₂O₁₂ C₉H₅BrO₂S C₆H₅BBrClO₂
Molecular Weight Not provided 746.89 g/mol 257.10 g/mol 235.27 g/mol
Key Functional Groups Assumed halogenated Macrocyclic lactone Bromine, carboxylic acid Boronic acid, bromine, chlorine
Bioactivity Hypothesized enzyme mod. Cytotoxic (marine toxin) Enzyme inhibition (CYP1A2) Suzuki coupling reagent
Synthetic Complexity Moderate (halogenation) High (macrocycle synthesis) Low (direct bromination) Moderate (boronic acid preparation)

*Note: Specific data for this compound is absent in the evidence; this table extrapolates based on structural analogs.

Key Findings from Analogous Studies

Structural Similarity :

  • This compound may share halogenation patterns with brominated benzothiophenes (e.g., CID 737737), which are associated with CYP enzyme inhibition .
  • Oscillatoxin derivatives () suggest macrocyclic structures with potent bioactivity, but this compound’s smaller molecular weight implies a simpler scaffold.

Boronic acids like CID 53216313 are synthetic intermediates, whereas this compound may have direct therapeutic applications .

Synthetic Accessibility :

  • Halogenation methods (e.g., sulfuryl chloride in ) are scalable for this compound.
  • Compared to oscillatoxin D’s complex macrocycle synthesis, this compound’s preparation would likely involve fewer steps .

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